molecular formula C8H11NO3 B3378655 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- CAS No. 145294-78-6

2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)-

Cat. No. B3378655
M. Wt: 169.18 g/mol
InChI Key: NRLWJEXUEIMMPF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- is a chemical compound with the following properties:



  • Molecular Formula : C<sub>9</sub>H<sub>13</sub>NO<sub>3</sub>

  • Molecular Weight : Approximately 183.21 g/mol

  • Synonyms : It is also known by its CAS number: 3541-31-9 .



Synthesis Analysis

The synthesis of this compound involves the esterification of 2-Propenoic acid (also known as acrylic acid) with 2-oxo-1-pyrrolidine . The reaction typically proceeds under mild conditions using appropriate reagents and catalysts. Further optimization and scale-up studies are essential for industrial production.



Molecular Structure Analysis

The molecular structure of 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- consists of an acrylic acid moiety (propenoic acid) linked to a pyrrolidine ring through an ester linkage. The (2E) notation indicates the geometry of the double bond in the propenoic acid portion.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

  • Michael Addition : The double bond in the acrylic acid segment allows for Michael addition reactions with nucleophiles.

  • Polymerization : As an acrylic derivative, it can serve as a monomer for polymerization reactions, leading to the formation of polymers with diverse applications.



Physical And Chemical Properties Analysis


  • Melting Point : Not available

  • Boiling Point : Not available

  • Flash Point : Not available

  • Appearance : The compound likely exists as a solid or liquid.

  • Density : Not available

  • Refractive Index : Not available

  • Solubility : Not available


Safety And Hazards


  • Hazard Codes : Not assigned

  • Safety Statements : No specific safety statements are available for this compound.

  • WGK Germany : Not classified

  • RTECS : Not applicable

  • Packing Group : Not applicable


Future Directions

Research avenues for 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)- include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Industrial Applications : Assess its utility in materials science, such as polymers or coatings.


Please note that the information provided here is based on available data, and further studies are necessary to fully understand the compound’s properties and applications1.


properties

IUPAC Name

methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLWJEXUEIMMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325850
Record name 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)-

CAS RN

145294-78-6
Record name 2-Propenoic acid, 3-(2-oxo-1-pyrrolidinyl)-, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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